1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole 1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 638141-22-7
VCID: VC7136643
InChI: InChI=1S/C16H16N2/c1-3-18-15-10-5-4-9-14(15)17-16(18)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3
SMILES: CCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C
Molecular Formula: C16H16N2
Molecular Weight: 236.318

1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole

CAS No.: 638141-22-7

Cat. No.: VC7136643

Molecular Formula: C16H16N2

Molecular Weight: 236.318

* For research use only. Not for human or veterinary use.

1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole - 638141-22-7

Specification

CAS No. 638141-22-7
Molecular Formula C16H16N2
Molecular Weight 236.318
IUPAC Name 1-ethyl-2-(3-methylphenyl)benzimidazole
Standard InChI InChI=1S/C16H16N2/c1-3-18-15-10-5-4-9-14(15)17-16(18)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3
Standard InChI Key KDELMVAAHSGEJC-UHFFFAOYSA-N
SMILES CCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound’s structure consists of a benzodiazole scaffold—a benzene ring fused to a diazole ring containing two nitrogen atoms. The ethyl group (-CH2CH3) is attached to the nitrogen at position 1, while the 3-methylphenyl group (-C6H4CH3) is bonded to position 2 (Figure 1).

Molecular Formula: C16H16N2
Molecular Weight: 236.31 g/mol
IUPAC Name: 1-Ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 1-ethyl-2-(3-methylphenyl)-1H-1,3-benzodiazole likely involves condensation or alkylation reactions, drawing parallels from methods used for analogous compounds :

Pathway 1: Condensation of o-Phenylenediamine

  • Starting Materials:

    • o-Phenylenediamine

    • 3-Methylbenzaldehyde (for introducing the 3-methylphenyl group)

    • Ethylating agent (e.g., ethyl bromide)

  • Procedure:

    • Step 1: Condense o-phenylenediamine with 3-methylbenzaldehyde in the presence of a catalyst (e.g., ammonium nickel sulfate) under reflux or ultrasonic conditions to form the benzimidazole intermediate .

    • Step 2: Alkylate the intermediate with ethyl bromide in a polar solvent (e.g., acetone) to introduce the ethyl group .

Pathway 2: Direct Alkylation of Benzodiazole

  • Starting Materials:

    • Preformed 2-(3-methylphenyl)-1H-1,3-benzodiazole

    • Ethyl bromide

  • Procedure:

    • React the benzodiazole derivative with ethyl bromide in acetone under reflux for 5–8 hours .

Optimization Insights

  • Solvent Selection: Acetone or water enhances reaction efficiency due to solubility of intermediates .

  • Catalysts: Ammonium nickel sulfate (10 mol%) improves yield in condensation steps .

  • Energy Sources: Ultrasonic irradiation reduces reaction time from hours to minutes while maintaining yields >80% .

Table 1: Synthetic Conditions and Yields for Analogous Compounds

CompoundMethodSolventCatalystTime (h)Yield (%)
2-Phenylbenzimidazole UltrasonicWaterNiSO40.585
Ethyl-substituted benzothiazole RefluxAcetoneNone575

Physicochemical and Functional Properties

Stability and Reactivity

  • Thermal Stability: Benzodiazoles generally decompose above 250°C, with melting points influenced by substituents (predicted range: 180–220°C) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and low solubility in water .

Electronic Properties

The electron-withdrawing diazole ring and electron-donating ethyl/methyl groups create a push-pull system, potentially enhancing applications in optoelectronics. Theoretical calculations (DFT) for similar compounds show HOMO-LUMO gaps of ~3.5 eV .

ApplicationCompound ExampleKey Performance Metric
Anticancer Agents2-(4-Methoxyphenyl) derivativesIC50: 5 µM (HeLa cells)
OLEDsFluoro-substituted benzodiazolesEQE: 12%

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Controlling substitution patterns during alkylation remains non-trivial .

  • Scalability: Ultrasonic methods require specialized equipment for large-scale production .

Research Opportunities

  • Structure-Activity Relationships: Systematic studies to correlate substituents with biological activity.

  • Green Chemistry: Developing solvent-free or catalytic processes to enhance sustainability .

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